molecular formula C7H15NO4 B3326957 (2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal CAS No. 29914-71-4

(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal

Cat. No.: B3326957
CAS No.: 29914-71-4
M. Wt: 177.2 g/mol
InChI Key: ZVOVZGHNLQQHGG-XVMARJQXSA-N
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Description

(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal is an organic compound that belongs to the class of amino sugars This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.

    Formation of the Methylamino Group: The protected intermediate is then subjected to a reaction with a methylamine source to introduce the methylamino group.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor of enzymes involved in metabolic processes. Its hydroxyl and amino groups enable it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol: This compound has a similar structure but differs in the position and number of hydroxyl groups.

    (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: This compound contains a piperidine ring and has different functional groups.

Uniqueness

(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal is unique due to its specific arrangement of hydroxyl and amino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c1-7(12,4-10)6(8-2)5(11)3-9/h3,5-6,8,10-12H,4H2,1-2H3/t5-,6+,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOVZGHNLQQHGG-XVMARJQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(C(C=O)O)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CO)([C@@H]([C@H](C=O)O)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal
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(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal
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(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal
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(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal
Reactant of Route 5
(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal
Reactant of Route 6
(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal

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